4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide
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Overview
Description
4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide is a complex organic compound that features a triazole ring, a sulfonamide group, and various substituents including chloro, ethyl, and fluorobenzyl groups
Preparation Methods
The synthesis of 4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonamide group: This step often involves the reaction of an amine with a sulfonyl chloride.
Substitution reactions: The chloro, ethyl, and fluorobenzyl groups are introduced through various substitution reactions, often using reagents like alkyl halides and metal catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluorobenzyl positions, often using reagents like sodium hydroxide or organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a potential catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfon
Properties
IUPAC Name |
4-chloro-N-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN4O2S2/c1-2-24-17(11-21-28(25,26)16-9-5-14(19)6-10-16)22-23-18(24)27-12-13-3-7-15(20)8-4-13/h3-10,21H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUDAFPUSJROES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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